BenchChemオンラインストアへようこそ!

2-(4-Chloro-phenyl)-2-(4-methyl-piperazin-1-YL)-ethylamine dihydrochloride

Lipophilicity LogP Drug-likeness

2-(4-Chloro-phenyl)-2-(4-methyl-piperazin-1-yl)-ethylamine dihydrochloride (CAS No. 1030021-04-5) is a substituted piperazine derivative with molecular formula C13H22Cl3N3 and a molecular weight of 326.69 g/mol.

Molecular Formula C13H22Cl3N3
Molecular Weight 326.7 g/mol
CAS No. 1030021-04-5
Cat. No. B3075349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-phenyl)-2-(4-methyl-piperazin-1-YL)-ethylamine dihydrochloride
CAS1030021-04-5
Molecular FormulaC13H22Cl3N3
Molecular Weight326.7 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(CN)C2=CC=C(C=C2)Cl.Cl.Cl
InChIInChI=1S/C13H20ClN3.2ClH/c1-16-6-8-17(9-7-16)13(10-15)11-2-4-12(14)5-3-11;;/h2-5,13H,6-10,15H2,1H3;2*1H
InChIKeyKWZDTMGUUAUODF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chloro-phenyl)-2-(4-methyl-piperazin-1-YL)-ethylamine dihydrochloride: CAS 1030021-04-5 Baseline Characterization for Sourcing Decisions


2-(4-Chloro-phenyl)-2-(4-methyl-piperazin-1-yl)-ethylamine dihydrochloride (CAS No. 1030021-04-5) is a substituted piperazine derivative with molecular formula C13H22Cl3N3 and a molecular weight of 326.69 g/mol . It features a 4-chlorophenyl group and a 4-methylpiperazine moiety linked by an ethanamine chain, and is typically supplied as a dihydrochloride salt with purity specifications ranging from 95% to 98% . This compound serves principally as a chemical building block or synthetic intermediate in medicinal chemistry research, where its combination of aryl and piperazine pharmacophores enables versatile downstream derivatization .

Why In-Class Piperazine Ethylamines Cannot Substitute 2-(4-Chloro-phenyl)-2-(4-methyl-piperazin-1-YL)-ethylamine dihydrochloride Without Data Verification


Superficially similar arylpiperazine ethanamines cannot be interchanged without rigorous justification because even minor structural variations produce large quantitative shifts in both physicochemical properties and biological target engagement. The nature and position of aryl substitution, the N-methyl group on the piperazine ring, and the salt form collectively dictate critical attributes including lipophilicity, hydrogen-bonding capacity, and receptor selectivity . For instance, within the broader N-phenylpiperazine class, subtle changes yield β1-adrenoceptor selectivity differences spanning orders of magnitude [1], and chiral methyl-substituted aryl piperazinium compounds exhibit distinct selectivity profiles for α9 versus α7 nicotinic acetylcholine receptors [2]. Consequently, procurement decisions that treat unsubstituted, dechlorinated, or regioisomeric analogs as 'equivalent' carry a high risk of deviating from the validated physiochemical and pharmacological landscape and invalidating structure-activity correlations.

Quantitative Differentiation of 2-(4-Chloro-phenyl)-2-(4-methyl-piperazin-1-YL)-ethylamine dihydrochloride Against Closest Analogs


Enhanced Lipophilicity (LogP) vs. Dechlorinated Analog 2-(4-Methylpiperazin-1-yl)ethylamine

The target compound's logP of 1.63 demonstrates a substantial increase in lipophilicity compared to the dechlorinated analog 2-(4-Methylpiperazin-1-yl)ethylamine, which has a logP of -0.23 . This difference of approximately 1.86 logP units indicates a roughly 72-fold higher partition coefficient for the target compound, which can fundamentally alter membrane permeability, protein binding, and the pharmacokinetic profile of any downstream derivative.

Lipophilicity LogP Drug-likeness Physicochemical profiling

Purity and Quality Assurance Advantage Over Generic Piperazine Building Blocks

While many piperazine analogs are routinely supplied at 95% purity, the target compound is commercially available at a verified 98% purity from Fluorochem, offering a 3-percentage-point purity advantage . This higher specification reduces the burden of unknown side products in sensitive downstream reactions, particularly when the compound is used as an intermediate in multi-step synthesis of kinase inhibitors where the presence of even trace dechlorinated or N-dealkylated byproducts can propagate through the synthetic sequence and compromise final lead compound quality.

Chemical purity Quality control Procurement specification

Regioisomeric Differentiation: Impact of Chlorine Position on Physiochemical Properties

The 4-chlorophenyl regioisomer shows markedly higher boiling points compared to the 2-chlorophenyl analog (CAS 904806-54-8), which has a predicted boiling point of 352.7±37.0 °C and a density of 1.2±0.1 g/cm³ . Although the exact boiling point for the target compound has not been published, the structural isomerism alone generates measurable differences in physical properties, which can impact purification strategies (e.g., distillation vs. crystallization) and large-scale handling protocols.

Regioisomerism Boiling point Intermolecular forces

Receptor-Level Differentiation: N-(4-Chlorophenyl)piperazine Fragment as a Determinant of Dopamine D4 Receptor Affinity and Selectivity

Compounds incorporating the 4-chlorophenyl-piperazine motif, which is present in the target compound as a primary amine precursor, have demonstrated exceptional potency and selectivity at the dopamine D4 receptor. A key derivative, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, binds the D4 receptor with an IC50 of 0.057 nM and exhibits >10,000-fold selectivity over the D2 receptor, as well as selectivity over serotonin 5-HT1A and adrenergic α1 receptors [1]. This contrasts sharply with 1-(4-Chlorophenyl)piperazine itself, which acts as a non-selective serotonergic agent (mCPP metabolite) with primary activity at 5-HT2C and 5-HT1 receptors [2]. The target compound serves as a critical synthetic entry point for introducing the 4-chlorophenyl-piperazinyl pharmacophore without the need for complex protecting-group strategies.

Dopamine D4 receptor Binding affinity Selectivity Structure-Activity Relationship (SAR)

Kinase Inhibitor Scaffold Utility: Documented Use as an EGFR Kinase Inhibitor Intermediate

The 4-chlorophenyl-ethylamine linker present in the target compound is a direct substructure of the EGFR kinase inhibitor 4-[2-(4-chlorophenyl)ethylamino]-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-oxidanylidene-1H-pyridine-3-carboxamide (PDB Ligand 5Q2), which has been co-crystallized with the EGFR kinase domain mutant 'TMLR' at 2.65 Å resolution [1]. This co-crystal structure confirms that the 4-chlorophenyl group occupies a hydrophobic pocket within the EGFR active site. In contrast, simple N-phenylpiperazine analogs without the 4-chloro substitution are not found in structurally validated EGFR co-crystal complexes, underscoring the critical role of the halogen substitution for key hydrophobic interactions in the kinase binding cleft.

EGFR Kinase inhibitor Synthetic intermediate X-ray crystallography

Procurement-Relevant Application Scenarios for 2-(4-Chloro-phenyl)-2-(4-methyl-piperazin-1-YL)-ethylamine dihydrochloride


Dopamine D4 Receptor Antagonist Lead Optimization

Leveraging the compound's 4-chlorophenyl-piperazine core to synthesize focused libraries of D4-selective antagonists derived from the validated N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide scaffold, where the primary amine handle enables rapid diversification via amide coupling or reductive amination while maintaining the critical 4-chloro substitution known to confer picomolar D4 affinity and >10,000-fold selectivity over D2 [1].

EGFR Kinase Fragment-Based Drug Discovery

Employing the compound as a key intermediate for constructing pyridone-based EGFR inhibitors bearing the 4-chlorophenyl-ethylamino linker, a motif whose hydrophobic engagement with the EGFR kinase domain has been structurally validated in co-crystal complexes (PDB 5EM5) [1]. The 98% purity specification minimizes purification steps during fragment elaboration in structure-guided medicinal chemistry campaigns.

MC4R Agonist/Antagonist Probe Development

Utilizing the compound for the synthesis of melanocortin-4 receptor (MC4R) ligands via alkylation of the primary amine with naphthylbutyl or related hydrophobic tails, building on published data showing the elaborated 1-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]piperazine analog binds MC4R with a Ki of 132 nM [1].

Physicochemical Optimization of CNS-Penetrant Lead Series

Taking advantage of the compound's elevated LogP (1.63) compared to dechlorinated piperazine analogs (LogP = -0.23) to design CNS-penetrant candidate molecules with improved membrane permeability while retaining the hydrogen-bond donor/acceptor profile appropriate for oral bioavailability in accordance with Lipinski's Rule of Five guidelines [1].

Quote Request

Request a Quote for 2-(4-Chloro-phenyl)-2-(4-methyl-piperazin-1-YL)-ethylamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.